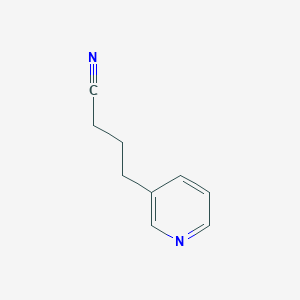










|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9]O)[CH:2]=1.[N:11]1C=CC=C[CH:12]=1.CS(Cl)(=O)=O.[C-]#N.[Na+]>C(Cl)Cl.O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][C:12]#[N:11])[CH:2]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
0.66 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)CCCO
|
|
Name
|
|
|
Quantity
|
0.62 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.47 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
902 mg
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the crude mesylate dissolved in 10 mL DMF
|
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred at 60° C. for 3 days
|
|
Duration
|
3 d
|
|
Type
|
TEMPERATURE
|
|
Details
|
Then the solution was cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×20 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with H2O
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a dark red oil
|
|
Type
|
CUSTOM
|
|
Details
|
The crude nitrile was purified
|
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving in EtOAc
|
|
Type
|
WASH
|
|
Details
|
washing with H2O
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating
|
|
Type
|
FILTRATION
|
|
Details
|
filtering through a silica gel plug (5% MeOH in CH2Cl2)
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)CCCC#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 425 mg | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |